5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde
Overview
Description
5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde is an organic compound that features a piperidine ring substituted with two fluorine atoms and a nitrobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting appropriate starting materials under controlled conditions. This step often involves the use of fluorinating agents to introduce the fluorine atoms.
Introduction of the Nitro Group: The nitro group is introduced through nitration reactions, which typically involve the use of nitric acid or other nitrating agents.
Aldehyde Formation: The final step involves the formation of the aldehyde group, which can be achieved through various oxidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and fluorination processes, followed by purification steps to ensure the desired purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand the interactions of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorinated piperidine ring can interact with various enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
5-(4,4-Difluoropiperidin-1-yl)picolinaldehyde: Similar structure but with a picolinaldehyde moiety.
4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline: Contains a quinoline ring instead of a nitrobenzaldehyde moiety.
Uniqueness
5-(4,4-Difluoropiperidin-1-yl)-2-nitrobenzaldehyde is unique due to the combination of its nitrobenzaldehyde and fluorinated piperidine structures, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
5-(4,4-difluoropiperidin-1-yl)-2-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O3/c13-12(14)3-5-15(6-4-12)10-1-2-11(16(18)19)9(7-10)8-17/h1-2,7-8H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHRYGKDTAXPIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=CC(=C(C=C2)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801215129 | |
Record name | Benzaldehyde, 5-(4,4-difluoro-1-piperidinyl)-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801215129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1774896-50-2 | |
Record name | Benzaldehyde, 5-(4,4-difluoro-1-piperidinyl)-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1774896-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 5-(4,4-difluoro-1-piperidinyl)-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801215129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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